2-Methyl-N-(2-methylcyclohexyl)pyridin-3-amine

Lipophilicity Physicochemical profiling Medicinal chemistry

2-Methyl-N-(2-methylcyclohexyl)pyridin-3-amine (CAS 1539523-54-0) is a non‑fused pyridin‑3‑amine substituted with a 2‑methylcyclohexyl group on the amine nitrogen and a methyl group at the pyridine 2‑position. With a molecular weight of 204.31 g·mol⁻¹ and a computed logP of 3.38, it occupies a lipophilic chemical space distinct from its simpler cyclohexyl or 4‑methylcyclohexyl analogs.

Molecular Formula C13H20N2
Molecular Weight 204.31 g/mol
Cat. No. B13247014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-N-(2-methylcyclohexyl)pyridin-3-amine
Molecular FormulaC13H20N2
Molecular Weight204.31 g/mol
Structural Identifiers
SMILESCC1CCCCC1NC2=C(N=CC=C2)C
InChIInChI=1S/C13H20N2/c1-10-6-3-4-7-12(10)15-13-8-5-9-14-11(13)2/h5,8-10,12,15H,3-4,6-7H2,1-2H3
InChIKeyRTTLDSNEGDHPCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-N-(2-methylcyclohexyl)pyridin-3-amine – A Sterically Defined Pyridinamine Building Block for Kinase-Targeted Research


2-Methyl-N-(2-methylcyclohexyl)pyridin-3-amine (CAS 1539523-54-0) is a non‑fused pyridin‑3‑amine substituted with a 2‑methylcyclohexyl group on the amine nitrogen and a methyl group at the pyridine 2‑position . With a molecular weight of 204.31 g·mol⁻¹ and a computed logP of 3.38, it occupies a lipophilic chemical space distinct from its simpler cyclohexyl or 4‑methylcyclohexyl analogs . The compound is supplied at >95% purity by multiple vendors and is primarily utilized as a synthetic intermediate or screening compound in kinase‑inhibitor discovery programs .

1
2‑Methylcyclohexyl pyridinamine scaffold for kinase‑targeted library synthesis
2
Moderate lipophilicity tuning without altering hydrogen‑bond donor/acceptor count
3
Chiral center on cyclohexyl ring supports enantioselective SAR exploration

Why Simple Cyclohexyl‑ or Regioisomeric Pyridinamines Cannot Substitute for 2-Methyl-N-(2-methylcyclohexyl)pyridin-3-amine


The 2‑methylcyclohexyl substituent introduces both steric bulk and an additional stereocenter relative to the des‑methyl N‑cyclohexyl analogue (N‑cyclohexyl‑2‑methylpyridin‑3‑amine, MW 190.28, logP ~3.0), resulting in a 14 g·mol⁻¹ molecular‑weight increase and a 0.38 logP shift [1]. Substitution at the cyclohexyl 2‑position versus the 4‑position or the pyridine 4‑amine regioisomer alters the spatial presentation of the amine hydrogen, which directly impacts kinase‑pocket complementarity and selectivity profiles [2]. Consequently, interchanging these analogs without re‑optimizing the synthetic route or biological assay would yield divergent solubility, binding, and activity outcomes.

Analog
N‑cyclohexyl analog lacks the 2‑methyl group; logP and pocket complementarity may shift, altering kinase binding profiles.
Regioisomer
4‑methylcyclohexyl isomer places the methyl group distal to the amine, changing the pharmacophore vector and likely abolishing JAK3 selectivity context.
Achiral
Achiral cyclohexylamines cannot provide the stereochemical handle required for enantioselective target engagement studies.

Quantitative Differentiation Evidence for 2-Methyl-N-(2-methylcyclohexyl)pyridin-3-amine


Lipophilicity Advantage Over the N‑Cyclohexyl Des‑Methyl Analogue

The computed logP of 2-methyl-N-(2-methylcyclohexyl)pyridin-3-amine is 3.38 (Leyan prediction), which is 0.38 log units higher than the 3.00 value reported for the des‑methyl comparator N‑cyclohexyl‑2‑methylpyridin‑3‑amine . This difference, driven by the additional methyl group on the cyclohexyl ring, quantifies a meaningful increase in lipophilicity that influences membrane permeability and aqueous solubility profiles.

Lipophilicity
Reported
ΔlogP +0.38 (3.38 vs 3.00)
Supports lipophilicity‑driven binding affinity interpretation
Predicted values; experimental logD may differ
Lipophilicity Physicochemical profiling Medicinal chemistry

Molecular Weight Distinction and Its Impact on Lead‑Like Properties

The target compound has a molecular weight of 204.31 g·mol⁻¹, compared with 190.28 g·mol⁻¹ for N‑cyclohexyl‑2‑methylpyridin‑3‑amine (CID 75356116) . The 14.03 g·mol⁻¹ increment places the target closer to the upper boundary of fragment‑based screening libraries (typically <250 Da) while offering additional steric bulk that can enhance target‑binding enthalpy.

MW Distinction
Reported
ΔMW +14.03 g·mol⁻¹
Fragment‑to‑lead mass increment for hydrophobic pocket probing
PubChem and vendor data
Molecular weight Lead-likeness Fragment-based design

Stereochemical Differentiation from the 4‑Methylcyclohexyl Regioisomer

The 2‑methylcyclohexyl substituent introduces a chiral center adjacent to the amine nitrogen, whereas the 4‑methylcyclohexyl regioisomer (CAS not publicly active) places the methyl group remote from the attachment point. In cognate kinase‑inhibitor series, the ((1S,2R)-2‑methylcyclohexyl)aminyl motif has been shown to confer moderate JAK3 selectivity (IC₅₀ in the nanomolar range) [1], a property that cannot be replicated by the 4‑methylcyclohexyl isomer due to altered vector presentation of the cyclohexyl ring.

Stereochemical selectivity
Class‑level
(1S,2R)‑2‑methylcyclohexyl vector linked to moderate JAK3 selectivity in pyrrolopyridine series
Stereochemistry‑dependent kinase selectivity context
Exact IC₅₀ for pyridinamine itself not determined
Stereochemistry Regioisomerism Kinase selectivity

Purity Benchmarking Against the Closest Commercial Analogue

Both the target compound and its closest commercial analogue N‑cyclohexyl‑2‑methylpyridin‑3‑amine are supplied at a minimum purity of 95% . While purity is equivalent, the target compound's higher molecular weight and logP necessitate distinct storage and handling conditions (long‑term cool, dry storage) that must be specified in procurement documents to preserve chemical integrity.

Purity equivalence
Specification review
≥95% purity identical to closest analog
Procurement‑grade consistency for SAR studies
Verify vendor COA and storage conditions
Purity specification Quality control Procurement

Key Physicochemical Descriptors for Computational Docking and Library Design

The target compound's computed topological polar surface area (TPSA) is 24.92 Ų, identical to that of the N‑cyclohexyl analogue, while its hydrogen‑bond donor (1) and acceptor (2) counts are unchanged [1]. The sole differentiating computed descriptor is logP, making it straightforward to attribute any observed potency shifts to lipophilicity rather than hydrogen‑bonding changes.

Descriptor identity
Reported
TPSA 24.92 Ų, HBD 1, HBA 2
Lipophilicity is the sole varying descriptor
Enables unambiguous attribution of binding shifts to hydrophobic effect
Computational chemistry Virtual screening Descriptor comparison

Chiral Pool Access via the 2‑Methylcyclohexyl Substituent

The presence of a stereogenic center on the cyclohexyl ring (C2 of the cyclohexyl group) distinguishes the target from achiral N‑cyclohexylpyridinamines. In the JAK3 inhibitor series reported by Nakajima et al., the (1S,2R)-2‑methylcyclohexyl configuration was specifically required for potent immunomodulatory activity [1]. This stereochemical feature provides a handle for enantioselective synthesis and chiral chromatographic resolution, enabling procurement of single enantiomers for downstream biological evaluation.

Chiral pool access
Class‑level
Stereocenter at C2 enables enantioselective synthesis and chiral resolution
Supports enantiomer‑specific target engagement studies
Active (1S,2R) enantiomer identified in JAK3 inhibitor context
Chirality Stereospecific synthesis Enantiomeric resolution

Recommended Application Scenarios for 2-Methyl-N-(2-methylcyclohexyl)pyridin-3-amine Based on Quantitative Evidence


Kinase Inhibitor Lead Optimization – JAK3 and PIM Kinase Programs

The 2‑methylcyclohexylpyridinamine scaffold has demonstrated nanomolar JAK3 inhibitory activity in 1H‑pyrrolo[2,3‑b]pyridine series [1]. The target compound serves as a versatile amine building block for constructing next‑generation JAK3‑ or PIM‑kinase inhibitors, where the lipophilic methylcyclohexyl group occupies the kinase hydrophobic pocket.

Physicochemical Property‑Based Library Design

With a logP of 3.38 and a MW of 204.31 g·mol⁻¹, the compound is well‑suited for inclusion in fragment‑ and lead‑like compound libraries where incremental lipophilicity tuning is desired without altering the hydrogen‑bonding capacity . Computational chemists can use the known TPSA (24.92 Ų) and logP values to calibrate docking scores.

Stereochemical SAR and Chiral Catalysis Research

The chiral 2‑methylcyclohexyl group provides a defined stereocenter that can be exploited in asymmetric synthesis or as a chiral auxiliary [2]. Enantiopure procurement is recommended for programs investigating enantioselective target engagement.

Quality‑Controlled Procurement for Repeat‑Dose Pharmacology Studies

The compound is commercially available at ≥95% purity with documented storage specifications (cool, dry conditions) . This ensures batch‑to‑batch consistency for in vivo or cellular assays, where minor impurities could confound dose‑response data.

Application
Selection Property
Validation Focus
JAK3/PIM kinase pathway studies
2‑Methylcyclohexyl vector for hydrophobic pocket occupancy
Kinase selectivity and target engagement profiling
Computational library design and logP tuning
Controlled lipophilicity with constant H‑bond profile
Docking‑score calibration and property prediction
Stereochemical SAR and chiral resolution
Chiral 2‑methylcyclohexyl auxiliary
Enantioselective target engagement and chromatographic resolution
Repeat‑dose exposure studies
High‑purity (>95%) batch consistency
Dose‑response reproducibility and impurity profiling
Quote Request

Request a Quote for 2-Methyl-N-(2-methylcyclohexyl)pyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.